Ortho-Specific Intramolecular Keto-Group Participation Accelerates Solvolysis vs. Para Isomer
The ortho-acetyl substituent in 2-acetylphenyl derivatives enables rate-determining intramolecular nucleophilic attack by the ketocarbonyl group upon ester carbonyls, a mechanistic pathway completely absent in the para isomer. Burrows and Topping demonstrated that 2-acetylphenyl mesitoate undergoes solvolysis with intramolecular keto-group participation, leading to acetal formation under basic methanolic conditions [1]. This anchimeric assistance is geometrically impossible for (4-acetylphenyl)acetaldehyde (CAS 343866-28-4) because the acetyl group resides on the opposite side of the ring, beyond reach of the reactive center [1].
| Evidence Dimension | Intramolecular nucleophilic catalysis capability |
|---|---|
| Target Compound Data | Keto-group participation observed; rate-determining intramolecular attack by solvated ketocarbonyl confirmed via kinetic analysis |
| Comparator Or Baseline | (4-Acetylphenyl)acetaldehyde (CAS 343866-28-4) – no intramolecular participation possible due to para geometry |
| Quantified Difference | Qualitative mechanistic bifurcation: ortho enables anchimeric assistance (acetal formation under basic conditions); para cannot engage in analogous intramolecular pathway |
| Conditions | Anhydrous methanol, basic conditions; ester solvolysis system (J. Chem. Soc. D, 1969, 904-905) |
Why This Matters
For procurement decisions in synthetic route design, the ortho isomer uniquely enables reaction manifolds relying on intramolecular catalysis; selecting the para isomer would preclude these pathways entirely.
- [1] Burrows, H. D., & Topping, R. M. (1969). Intramolecular nucleophilic keto-group participation in ester solvolysis. Journal of the Chemical Society D: Chemical Communications, 1969, 904–905. https://doi.org/10.1039/C29690000904 View Source
